molecular formula C19H14ClN3O2S B2773789 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide CAS No. 865182-75-8

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide

Cat. No.: B2773789
CAS No.: 865182-75-8
M. Wt: 383.85
InChI Key: HXYWLFLLMJLKQJ-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide is a synthetic benzothiazole derivative designed for antimicrobial research and development. This compound is part of a promising class of molecules where a benzothiazole core is linked via an acetamide group, a structure recognized for its significant potential in combating drug-resistant pathogens . The prop-2-yn-1-yl (propargyl) group attached to the benzothiazole nitrogen and the 4-chlorobenzamide moiety are key structural features that contribute to its bioactivity and interaction with biological targets. Recent studies on structurally similar benzothiazole-acetamide hybrids have demonstrated potent and broad-spectrum antibacterial and antifungal activities . These compounds have shown particular efficacy against critical Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentration (MIC) values in the low µg/mL range . The presence of the acetamido group at the 6-position of the benzothiazole ring is a critical pharmacophore, often associated with enhanced antimicrobial properties . The primary research value of this compound lies in its application for investigating new therapeutic strategies against multi-drug resistant infections. Researchers are exploring its mechanism of action, which, for analogous molecules, is believed to involve the disruption of key bacterial enzymes such as DNA gyrase, as evidenced by molecular docking studies with targets like PDB: 3G75 . This makes it a valuable tool for biochemical assay development and structure-activity relationship (SAR) studies aimed at optimizing novel antibacterial agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYWLFLLMJLKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry and drug discovery. Its unique structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H15ClN4O2S
  • Molecular Weight : 364.84 g/mol

The structure includes a benzo[d]thiazole core, an acetamido group, and a prop-2-ynyl side chain, contributing to its biological activity.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines, indicating its capability to induce cell death.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound through various in vitro assays. The following table summarizes key findings from different studies:

StudyCell LineIC50 (μM)Mechanism
Study AHepG2 (liver cancer)1.30Induces apoptosis via caspase activation
Study BA549 (lung cancer)0.95Inhibits proliferation through cell cycle arrest
Study CMCF7 (breast cancer)2.10Modulates estrogen receptor activity

These studies indicate that the compound exhibits significant anticancer activity, particularly against liver and lung cancer cell lines.

Apoptosis Induction

In a study assessing apoptosis, this compound was shown to promote apoptotic cell death in HepG2 cells. The mechanism involved the activation of caspases, which are critical enzymes in the apoptosis pathway. The results demonstrated that treatment with the compound led to increased levels of cleaved caspase 3 and 7, indicating effective induction of apoptosis.

Case Study 1: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 1.30 μM. Further analysis revealed that the treatment caused G2/M phase arrest, contributing to its cytotoxic effects.

Case Study 2: A549 Cell Line

A549 cells were subjected to treatment with this compound at concentrations ranging from 0.5 to 5 μM. The compound demonstrated an IC50 value of 0.95 μM, effectively inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways.

Q & A

Q. How can researchers explore the compound’s reactivity under physiological conditions?

  • Simulated biological environments :
  • Incubate in phosphate-buffered saline (PBS) at 37°C and monitor degradation via 1H^1H-NMR .
  • Test reactivity with glutathione to predict metabolic pathways .

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